molecular formula C14H12FNO B13405916 4'-(m-Fluorophenyl)acetanilide CAS No. 725-06-4

4'-(m-Fluorophenyl)acetanilide

Cat. No.: B13405916
CAS No.: 725-06-4
M. Wt: 229.25 g/mol
InChI Key: KQVVCCBTUAMFML-UHFFFAOYSA-N
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Description

4’-(m-Fluorophenyl)acetanilide is an organic compound with the molecular formula C8H8FNO. It is a derivative of acetanilide, where a fluorine atom is substituted at the meta position of the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-(m-Fluorophenyl)acetanilide can be synthesized through the acetylation of m-fluoroaniline with acetic anhydride. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 4’-(m-Fluorophenyl)acetanilide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4’-(m-Fluorophenyl)acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives of 4’-(m-Fluorophenyl)acetanilide.

    Oxidation: Quinones and other oxidized products.

    Reduction: Amines and other reduced products

Scientific Research Applications

4’-(m-Fluorophenyl)acetanilide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(m-Fluorophenyl)acetanilide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroacetanilide: A closely related compound with a fluorine atom at the para position.

    4’-Fluoroacetanilide: Another derivative with a fluorine atom at the para position of the phenyl ring.

    p-Fluoroacetanilide: A para-substituted derivative of acetanilide

Uniqueness

4’-(m-Fluorophenyl)acetanilide is unique due to the position of the fluorine atom at the meta position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to its para-substituted counterparts .

Properties

CAS No.

725-06-4

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

N-[4-(3-fluorophenyl)phenyl]acetamide

InChI

InChI=1S/C14H12FNO/c1-10(17)16-14-7-5-11(6-8-14)12-3-2-4-13(15)9-12/h2-9H,1H3,(H,16,17)

InChI Key

KQVVCCBTUAMFML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)F

Origin of Product

United States

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